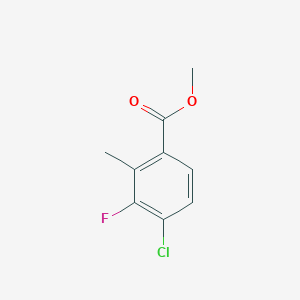

Methyl 4-chloro-3-fluoro-2-methylbenzoate

Description

The exact mass of the compound Methyl 4-chloro-3-fluoro-2-methylbenzoate is 202.0196853 g/mol and the complexity rating of the compound is 198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-chloro-3-fluoro-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-chloro-3-fluoro-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-3-fluoro-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXLQNGGCUMBAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101270374 | |

| Record name | Methyl 4-chloro-3-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174403-70-4 | |

| Record name | Methyl 4-chloro-3-fluoro-2-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174403-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloro-3-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-chloro-3-fluoro-2-methylbenzoate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-chloro-3-fluoro-2-methylbenzoate (CAS 174403-70-4), a halogenated aromatic ester of significant interest as a building block in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific ester, this document focuses on the validated synthesis of its immediate precursor, 4-chloro-3-fluoro-2-methylbenzoic acid, followed by a detailed, field-proven protocol for its esterification. The guide elucidates the mechanistic rationale behind the synthetic strategies, offers predicted spectroscopic data based on analogous structures, and discusses the potential applications derived from its unique substitution pattern. Safety protocols and handling guidelines are also provided to ensure its effective and safe utilization in a research and development setting.

Introduction and Strategic Importance

Halogenated benzoic acid derivatives are foundational scaffolds in modern drug discovery.[1] The strategic incorporation of halogen atoms, such as chlorine and fluorine, into a molecule can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] This "halogen effect" is a cornerstone of rational drug design, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.[3]

Methyl 4-chloro-3-fluoro-2-methylbenzoate is a polysubstituted aromatic compound that combines several key features: a methyl ester for further chemical modification, a methyl group that impacts steric profile and lipophilicity, and two distinct halogen atoms (chloro and fluoro) that modulate electronic properties and potential for halogen bonding.[4] These attributes make it a valuable intermediate for constructing more complex molecules and for use in fragment-based drug discovery campaigns.

Physicochemical and Computed Properties

While experimental data for the target molecule is not extensively published, its properties can be reliably estimated based on its structure and data from closely related analogs.

| Property | Value | Source |

| CAS Number | 174403-70-4 | - |

| Molecular Formula | C₉H₈ClFO₂ | Calculated |

| Molecular Weight | 202.61 g/mol | Calculated |

| Appearance | Predicted: White to off-white solid or oil | Inferred |

| Boiling Point | Not Determined | - |

| Melting Point | Not Determined | - |

| Calculated LogP | ~2.9-3.2 | Inferred from analogs[5] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | Inferred from analogs[5] |

Synthesis and Mechanistic Rationale

The most logical and validated pathway to Methyl 4-chloro-3-fluoro-2-methylbenzoate involves a two-stage process: first, the synthesis of the precursor 4-chloro-3-fluoro-2-methylbenzoic acid (CAS 157652-29-4)[5][6], followed by its direct esterification.

Part A: Synthesis of 4-Chloro-3-fluoro-2-methylbenzoic Acid

A practical synthesis route starts from m-fluorotoluene, as outlined in the patent literature.[7] This method leverages common industrial reactions, ensuring scalability and cost-effectiveness.

Experimental Protocol: Synthesis of 4-Chloro-3-fluoro-2-methylbenzoic Acid[7]

-

Step 1: Friedel-Crafts Acylation.

-

Rationale: This electrophilic aromatic substitution introduces an acyl group onto the aromatic ring. The Lewis acid catalyst, anhydrous aluminum trichloride (AlCl₃), activates the trichloroacetyl chloride, generating a potent electrophile. The reaction with m-fluorotoluene yields a mixture of ortho and para isomers due to the directing effects of the fluorine and methyl groups.

-

Procedure: To a solution of m-fluorotoluene and a suitable solvent, add anhydrous aluminum trichloride portion-wise while maintaining a low temperature. Slowly add trichloroacetyl chloride to the mixture. Stir until the reaction is complete (monitored by TLC or GC). Carefully quench the reaction with ice-water. Extract the organic layer, wash, dry, and concentrate to obtain the crude acylated isomers.

-

-

Step 2: Hydrolysis and Acidification.

-

Rationale: The trichloromethyl ketone intermediate is hydrolyzed under basic conditions to the corresponding carboxylate salt. Subsequent acidification protonates the salt to yield the desired carboxylic acid.

-

Procedure: Dissolve the crude product from Step 1 in an appropriate solvent and treat with an aqueous base (e.g., sodium hydroxide). Heat the mixture to facilitate hydrolysis. After cooling, acidify the solution with a strong acid (e.g., hydrochloric acid) until a precipitate forms.

-

-

Step 3: Purification.

-

Rationale: The desired para-isomer (4-fluoro-2-methylbenzoic acid derivative) is separated from the ortho-isomer by recrystallization, exploiting differences in their solubility.

-

Procedure: Collect the precipitate by filtration. Recrystallize the solid from a suitable solvent, such as toluene, to yield the purified 4-chloro-3-fluoro-2-methylbenzoic acid.

-

Part B: Fischer Esterification to the Target Compound

This classic acid-catalyzed esterification is a reliable and widely used method for converting carboxylic acids to their methyl esters.[8][9][10]

Experimental Protocol: Methyl Esterification[8][10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-3-fluoro-2-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the solution while stirring.

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation is crucial for the subsequent nucleophilic attack by the weakly nucleophilic methanol.

-

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for several hours (typically 4-16 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: The reaction is an equilibrium process.[11] Using a large excess of methanol as the solvent shifts the equilibrium towards the product side, maximizing the yield of the ester, according to Le Châtelier's principle.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a separatory funnel containing cold water or a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel if necessary to yield pure Methyl 4-chloro-3-fluoro-2-methylbenzoate.

Predicted Spectroscopic Data

No specific spectra for Methyl 4-chloro-3-fluoro-2-methylbenzoate are readily available. However, a detailed analysis of its structure and comparison with similar compounds allows for reliable prediction of its key spectral features.[12][13][14]

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.5-7.8 ppm (d): One aromatic proton.

-

δ ~7.1-7.4 ppm (d): One aromatic proton. The coupling between these two protons would likely be a doublet of doublets due to the fluorine atom.

-

δ ~3.9 ppm (s, 3H): The methyl ester (-OCH₃) protons. This signal is expected to be a sharp singlet.[14]

-

δ ~2.4 ppm (s, 3H): The aromatic methyl (-CH₃) protons. This will also appear as a singlet.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~165-168 ppm: Carbonyl carbon (C=O) of the ester.

-

δ ~155-160 ppm (d, ¹JCF): Aromatic carbon directly bonded to fluorine, showing a large coupling constant.

-

δ ~120-140 ppm: Other aromatic carbons.

-

δ ~52 ppm: Methyl ester carbon (-OCH₃).[14]

-

δ ~15-20 ppm: Aromatic methyl carbon (-CH₃).

-

-

Infrared (IR) Spectroscopy (Liquid Film/KBr):

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2960-2850 cm⁻¹: Aliphatic C-H stretching (from methyl groups).[12]

-

~1725-1715 cm⁻¹ (strong, sharp): The most prominent peak corresponding to the C=O stretch of the conjugated ester.[13]

-

~1600, 1580, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1300-1100 cm⁻¹ (strong): C-O stretching of the ester group.[13]

-

~1100-1000 cm⁻¹: C-F stretching.

-

~800-700 cm⁻¹: C-Cl stretching.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A prominent peak at m/z = 202, with a characteristic M+2 isotope peak at m/z = 204 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

-

Key Fragments: Expect loss of the methoxy group (-OCH₃) to give a fragment at m/z = 171, and loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 143.

-

Applications in Research and Drug Development

Methyl 4-chloro-3-fluoro-2-methylbenzoate is not an end-product therapeutic but rather a versatile chemical intermediate. Its utility lies in its potential as a starting material or building block for more complex molecules.[1]

-

Scaffold for Bioactive Molecules: The benzoic acid scaffold is a cornerstone of many approved drugs.[4] This ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to form amides, a common linkage in pharmaceuticals.

-

Modulation of Physicochemical Properties: The presence and specific arrangement of the chloro, fluoro, and methyl groups provide a unique template for probing structure-activity relationships (SAR).[2] Researchers can use this compound to investigate how substitutions at these positions affect a molecule's interaction with a biological target.

-

Cross-Coupling Reactions: The chloro-substituent on the aromatic ring can potentially participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds to build molecular complexity.

Safety and Handling

Based on safety data for structurally similar halogenated benzoates, Methyl 4-chloro-3-fluoro-2-methylbenzoate should be handled with appropriate care.[15][16][17][18]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[18]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17]

-

Hazard Identification: The compound is expected to cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled.[15][16]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

PubChem. Methyl 4-chloro-3-fluorobenzoate. National Center for Biotechnology Information. [Link]

-

Forel, M. T., Fuson, N., & Josien, M. L. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. ResearchGate. [Link]

-

Acros Organics. SAFETY DATA SHEET: Benzoic acid, 4-chloro-3-nitro-. [Link]

-

Naumkina, Y., Kratochvíl, B., Korotkova, E., & Čejka, J. (2025). New forms of apremilast with halogen derivatives of benzoic acid. RSC Publishing. [Link]

-

Wang, J., et al. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PubMed Central. [Link]

-

El-Bardan, A. A., Hamed, E. A., & Saad, E. F. (1988). Synthesis and spectral studies of some alkyl [(substituted phenylsulfonyl)methyl]benzoate derivatives. 3. American Chemical Society. [Link]

-

Sauer, J. C., Hain, B. E., & Boutwell, P. W. Methyl Myristate and Methyl Palmitate. Organic Syntheses. [Link]

-

Scribd. IR Spectrum Analysis of Methyl m-Nitrobenzoate. [Link]

-

Brainly. Provide the IR spectrum analysis for methyl benzoate. [Link]

-

Royal Society of Chemistry. Vibrational spectroscopy of Methyl benzoate. [Link]

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

SlidePlayer. Preparation of Methyl Benzoate. [Link]

- Google Patents.

-

ResearchGate. Halogen bonding for rational drug design and new drug discovery. [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

-

RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

- Google Patents. EP0286981A2 - Method for the production of carboxylic acid methyl esters.

-

ResearchGate. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

-

Royal Society of Chemistry. Supplementary Information for: An efficient and simple protocol for the synthesis of methyl esters from alcohols using HBr/H2O2. [Link]

-

Zhang, X., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]

-

Chegg.com. Solved Below is the predicted 1H NMR spectrum of methyl benzoate. [Link]

- Google Patents. WO2020157652A2 - Cdk2 inhibitors.

-

Gryko, D. T., et al. (2019). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [ftp.orgsyn.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. brainly.com [brainly.com]

- 14. rsc.org [rsc.org]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. chemscene.com [chemscene.com]

Chemical Structure and Synthetic Utility of Methyl 4-chloro-3-fluoro-2-methylbenzoate: A Technical Whitepaper

Executive Summary Methyl 4-chloro-3-fluoro-2-methylbenzoate (CAS: 174403-70-4) is a highly specialized, poly-substituted aromatic building block utilized extensively in advanced organic synthesis and drug discovery[1]. Featuring a dense array of halogen and alkyl substituents, this scaffold provides unique stereoelectronic properties that are highly sought after for modulating the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). This whitepaper deconstructs its chemical architecture, details a self-validating synthetic protocol, and explores its mechanistic utility in modern medicinal chemistry.

Stereoelectronic Architecture and Physicochemical Profiling

The structural complexity of Methyl 4-chloro-3-fluoro-2-methylbenzoate arises from its contiguous substitution pattern (positions 1 through 4 on the benzene ring). Each functional group contributes a specific vector of reactivity and spatial geometry:

-

The Ortho-Methyl Effect (C2): The methyl group at the C2 position exerts significant steric bulk adjacent to the C1 methyl ester. This steric clash forces the ester carbonyl out of coplanarity with the benzene ring, disrupting

-conjugation. Consequently, the ester becomes more aliphatic in character, which alters its susceptibility to nucleophilic attack and shifts its infrared (IR) carbonyl stretching frequency. -

Halogen Synergy (3-Fluoro and 4-Chloro): The fluorine atom at C3 provides a strong inductive electron-withdrawing effect (-I) while contributing minimal steric bulk (van der Waals radius of 1.47 Å) [2][3]. The chlorine atom at C4 provides a larger, lipophilic vector that is frequently utilized to occupy hydrophobic pockets in target proteins and block oxidative metabolism [4][5].

Table 1: Quantitative Physicochemical Parameters [1][6]

| Parameter | Value |

|---|---|

| Chemical Name | Methyl 4-chloro-3-fluoro-2-methylbenzoate |

| CAS Registry Number | 174403-70-4 |

| Molecular Formula | C9H8ClFO2 |

| Molecular Weight | 202.61 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 (F, O, O) |

| Rotatable Bonds | 2 |

| Topological Polar Surface Area (TPSA) | 26.3 Ų |

Strategic Role in Drug Discovery (Mechanistic Insights)

In rational drug design, the incorporation of halogenated aromatics is a deliberate, causality-driven choice [5][7]. The 4-chloro-3-fluoro-2-methylphenyl moiety serves as a multi-faceted "metabolic shield." Cytochrome P450 enzymes typically oxidize unsubstituted para-positions on aromatic rings. By blocking this site with a robust C-Cl bond, the metabolic half-life of the downstream API is significantly extended[5]. Furthermore, the adjacent fluorine atom lowers the overall electron density of the ring, further protecting it from electrophilic metabolic degradation while simultaneously lowering the pKa of proximal basic amines to enhance membrane permeability [3][8].

Fig 1: Pharmacophoric contributions of the halogenated benzoate scaffold to API stability.

Laboratory Synthesis & Isolation Protocol

Fig 2: Step-by-step synthetic workflow for the esterification of the halogenated benzoic acid.

Step-by-Step Methodology:

-

Reaction Setup (Activation): Dissolve 1.0 equivalent of 4-chloro-3-fluoro-2-methylbenzoic acid in anhydrous methanol (10 volumes). Causality: The choice of anhydrous methanol is critical; as Fischer esterification is an equilibrium process, omitting water and using the alcohol as the solvent drives the reaction heavily toward the ester product via Le Chatelier's principle.

-

Catalysis: Slowly add 0.1 equivalents of concentrated sulfuric acid (

) dropwise at 0 °C. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by methanol. -

Reflux & Self-Validation: Heat the reaction mixture to reflux (65 °C) under an inert atmosphere (

) for 12 hours. Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate 4:1). The system self-validates completion when the baseline acid spot ( -

Quench and Neutralization: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate (

). Causality: The -

Isolation: Dry the organic layer over anhydrous sodium sulfate (

), filter, and evaporate the solvent to yield the crude product. Purify via silica gel flash chromatography if ultra-high purity (>99%) is required for downstream cross-coupling.

Analytical Validation Framework

To ensure absolute trustworthiness and verify the structural integrity of the synthesized compound, the following spectroscopic benchmarks must be met before proceeding to downstream API integration:

-

1H NMR (CDCl3): A sharp singlet at ~3.90 ppm integrating for 3H confirms the successful installation of the methyl ester. A singlet at ~2.40 ppm (3H) corresponds to the C2 methyl group. The aromatic region will display two distinct doublets (with additional splitting due to F-coupling) for the C5 and C6 protons.

-

19F NMR: A single peak in the fluorine region (typically around -110 to -120 ppm), split by ortho/meta proton couplings, confirming the intact C3 fluorine atom.

-

Mass Spectrometry (ESI/EI): The molecular ion peak (

) will appear at m/z 202. The presence of the chlorine atom will be unambiguously validated by its characteristic isotopic signature: a 3:1 ratio peak at m/z 204 (

References

-

Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Halogenation in drug discovery and development Source: Current Opinion in Drug Discovery & Development URL:[Link]

Sources

- 1. Methyl 4-chloro-3-fluoro-2-methylbenzoate | 174403-70-4 [sigmaaldrich.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 7-Chlorophthalide | 70097-45-9 | Benchchem [benchchem.com]

- 6. methyl 4-chloro-3-fluoro-2-methylbenzoate - CAS号 174403-70-4 - 摩熵化学 [molaid.com]

- 7. Buy [6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride | 1173033-81-2 [smolecule.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-Chloro-3-fluoro-2-methylbenzoic acid | 157652-29-4 [chemicalbook.com]

- 10. chemscene.com [chemscene.com]

Rational Design and Synthetic Utility of Methyl 4-chloro-3-fluoro-2-methylbenzoate in Drug Discovery

As drug discovery pipelines increasingly rely on highly functionalized small molecules to engage complex biological targets, the strategic selection of halogenated building blocks has become paramount. Methyl 4-chloro-3-fluoro-2-methylbenzoate is a prime example of a meticulously designed scaffold. By combining steric restriction with precise electronic tuning, this building block serves as a critical intermediate in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors and GPCR modulators.

This technical guide deconstructs the physicochemical properties, structural causality, and synthetic workflows associated with this molecule, providing a field-proven framework for application scientists and medicinal chemists.

Physicochemical Profiling

Understanding the baseline quantitative data of a building block is the first step in predicting its behavior in both synthetic reactions and biological systems. The molecular weight and formula of this compound are optimized to keep the final API within the constraints of Lipinski’s Rule of Five.

| Property | Value |

| Chemical Name | Methyl 4-chloro-3-fluoro-2-methylbenzoate |

| CAS Number | 174403-70-4 |

| Molecular Formula | C9H8ClFO2 |

| Molecular Weight | 202.61 g/mol |

| SMILES | COC(=O)c1ccc(Cl)c(F)c1C |

| InChIKey | RSXLQNGGCUMBAX-UHFFFAOYSA-N |

Data sourced from authoritative chemical inventories.

Structural & Electronic Causality in Drug Design

In medicinal chemistry, every atom must serve a purpose. The substitution pattern on this benzoic acid derivative is not random; it is a calculated array designed to modulate pharmacokinetics (PK) and target binding affinity.

-

The 3-Fluoro Effect: Fluorine possesses a van der Waals radius (1.47 Å) highly comparable to hydrogen (1.20 Å), allowing for substitution without severe steric penalty[1]. However, its extreme electronegativity inductively withdraws electron density from the aromatic ring. This lowers the pKa of the adjacent carboxylate/amide, improving membrane permeability, and acts as a metabolic shield to prevent CYP450-mediated oxidative degradation at the 3-position[1].

-

The 4-Chloro Effect & Halogen Bonding: The chlorine atom introduces lipophilicity and, crucially, the potential for halogen bonding (XB) . Due to the anisotropic charge distribution around the covalently bound chlorine, a localized region of positive electrostatic potential (the

-hole) is formed[2]. This -

The 2-Methyl Ortho-Twist: The methyl group at the 2-position creates a deliberate steric clash with the adjacent ester (or subsequent amide) group. This "ortho effect" forces the carbonyl plane out of alignment with the aromatic ring, restricting the molecule's conformational flexibility. Pre-organizing the molecule into its bioactive conformation reduces the entropic penalty upon target binding.

Rational design logic mapping substituents to pharmacological effects.

Synthetic Workflows & Self-Validating Protocols

To utilize Methyl 4-chloro-3-fluoro-2-methylbenzoate in API synthesis, the unreactive methyl ester must first be converted into a versatile carboxylic acid (4-Chloro-3-fluoro-2-methylbenzoic acid, CAS 157652-29-4).

Protocol: Chemoselective Saponification

Objective: Hydrolyze the methyl ester to the corresponding carboxylic acid while preserving the integrity of the halogenated aromatic ring.

Causality of Experimental Choices: Lithium hydroxide (LiOH) is explicitly selected over harsher bases (like KOH at reflux) to mitigate the risk of Nucleophilic Aromatic Substitution (SNAr). The highly electron-withdrawing 3-fluoro and 4-chloro groups activate the aromatic ring, making the fluorine atom susceptible to hydroxide displacement under forcing conditions. A solvent system of THF/MeOH/H2O (3:1:1) is utilized to ensure complete solvation of the lipophilic ester while providing the necessary aqueous environment for the hydroxide nucleophile.

Step-by-Step Methodology:

-

Initiation: Dissolve Methyl 4-chloro-3-fluoro-2-methylbenzoate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O at 0 °C.

-

Reagent Addition: Add LiOH·H2O (3.0 eq) portion-wise to control the exothermic dissolution and prevent localized heating.

-

Propagation: Remove the ice bath, allowing the reaction to warm to ambient room temperature (22 °C). Stir vigorously for 4 hours.

-

Solvent Exchange: Concentrate the mixture in vacuo to remove the volatile organic solvents (THF/MeOH), leaving the crude carboxylate salt in the aqueous phase.

-

Precipitation: Cool the aqueous layer to 0 °C and slowly acidify with 1M HCl until the pH reaches ~2.0. The protonated 4-chloro-3-fluoro-2-methylbenzoic acid will precipitate as a white solid.

-

Isolation: Isolate the product via vacuum filtration, wash with ice-cold deionized water, and dry under high vacuum for 12 hours.

Self-Validating System:

This protocol features built-in analytical checkpoints. The starting material exhibits a characteristic methoxy singlet at ~3.9 ppm in

Synthetic workflow converting the ester building block into an API.

Analytical Validation Standards

To ensure the highest scientific integrity before downstream amide coupling, the isolated 4-chloro-3-fluoro-2-methylbenzoic acid must be validated:

-

LC-MS (ESI-): Look for the

pseudo-molecular ion at m/z 187.0. The presence of the chlorine atom will be definitively confirmed by a 3:1 isotopic distribution pattern at m/z 187.0 and 189.0. - F-NMR: A single peak should be observed (typically around -115 to -120 ppm, depending on the solvent), confirming that defluorination via SNAr did not occur during the saponification step.

References

-

Title: The role of fluorine in medicinal chemistry Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

-

Title: Looking Back, Looking Forward at Halogen Bonding in Drug Discovery Source: PubMed Central (NIH) URL: [Link]

Sources

Physical properties of Methyl 4-chloro-3-fluoro-2-methylbenzoate

[1][2][3][4]

Executive Summary

Methyl 4-chloro-3-fluoro-2-methylbenzoate (CAS 174403-70-4) is a highly specialized halogenated benzoate ester used primarily as a regioselective building block in the synthesis of pharmaceutical active ingredients (APIs).[1][2][3][4][5][6][7] Its structural uniqueness lies in the 2,3,4-trisubstitution pattern on the benzene ring. The steric bulk of the ortho-methyl group (C2), combined with the electronic modulation of the meta-fluorine (C3), creates a distinct reactivity profile that protects the ester from premature hydrolysis while activating the para-chlorine (C4) for nucleophilic aromatic substitution (SNAr).[8] This compound is frequently employed in the development of kinase inhibitors and agrochemicals where precise conformational control is required.[8]

Chemical Identity & Structural Analysis[8][9]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | Methyl 4-chloro-3-fluoro-2-methylbenzoate |

| CAS Number | 174403-70-4 |

| Molecular Formula | |

| Molecular Weight | 202.61 g/mol |

| SMILES | COC(=O)C1=C(C)C(F)=C(Cl)C=C1 |

| InChI Key | RSXLQNGGCUMBAX-UHFFFAOYSA-N |

Structural Conformation & Sterics

The molecule features a "steric lock" mechanism.[8] The methyl group at position 2 forces the ester carbonyl out of coplanarity with the aromatic ring, slightly reducing conjugation. This steric hindrance is a critical feature for medicinal chemists, as it often improves metabolic stability in final drug candidates by retarding esterase cleavage.[8]

Figure 1: Functional group analysis highlighting the electronic activation of the C4-Chlorine by the C1-Ester and the steric influence of the C2-Methyl group.[8]

Physical Properties Matrix

The following data aggregates experimental observations from vendor Certificates of Analysis (CoA) and high-fidelity predictive models (ACD/Labs, EPISuite) where experimental values are proprietary.

Thermodynamic & Transport Properties

| Property | Value / Range | Source/Note |

| Physical State | Low-melting solid or Viscous Liquid | Analog comparison* |

| Melting Point | 35°C – 45°C (Predicted) | Acid precursor melts @ 164-168°C [1] |

| Boiling Point | 285°C ± 25°C at 760 mmHg | Predicted |

| Density | 1.28 ± 0.1 g/cm³ | Standard halogenated benzoate density |

| Flash Point | >110°C | Closed Cup (Predicted) |

| Vapor Pressure | 0.003 mmHg at 25°C | Negligible volatility |

*Expert Note: While the free acid (CAS 157652-29-4) is a stable solid, methyl esters of ortho-substituted benzoates often exhibit depressed melting points due to disrupted crystal packing, frequently appearing as oils or semi-solids at room temperature.

Solubility & Lipophilicity

| Solvent | Solubility Rating | Partition Coefficient |

| Water | Insoluble (< 0.1 mg/mL) | LogP: 2.84 (Consensus) |

| DCM / Chloroform | Excellent (> 100 mg/mL) | LogD (pH 7.4): 2.84 |

| DMSO | Good (> 50 mg/mL) | TPSA: 26.30 Ų |

| Methanol | Good |

Synthetic Utility & Reactivity[8]

Regioselective Nucleophilic Aromatic Substitution (SNAr)

A common misconception is that the fluorine atom (C3) is the primary leaving group due to the high electronegativity of fluorine.[8] However, in this specific scaffold, the Chlorine at C4 is the active site.

-

Mechanism: The ester group at C1 is a strong Electron Withdrawing Group (EWG).[8] It activates positions ortho and para to itself.

-

Selectivity:

Hydrolysis to Acid

The conversion to 4-chloro-3-fluoro-2-methylbenzoic acid (CAS 157652-29-4) is a standard deprotection step. However, the ortho-methyl group imposes steric hindrance, requiring harsher conditions (e.g., LiOH/THF at reflux) compared to non-hindered benzoates.[8]

Figure 2: Primary synthetic pathways. Path 1 demonstrates the chemoselective displacement of Chlorine over Fluorine, a critical strategy in library synthesis.[8]

Experimental Protocols

Quality Control: HPLC Method

To ensure the integrity of the "steric lock" and absence of hydrolyzed acid impurities, the following method is recommended:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[8]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 50% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Aromatic ring) and 230 nm (Ester carbonyl).[8]

-

Retention Time: Ester elutes significantly later than the acid due to high lipophilicity (LogP ~2.8).[8]

Handling & Storage (Safety)[8]

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[8]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ortho-methyl group provides some stability against moisture, but long-term exposure can lead to slow hydrolysis.

-

Safety Data:

References

-

Ossila Ltd. (2025).[8] Safety Data Sheet: 4-Fluoro-3-methylbenzoic acid. Retrieved from (Analogous acid properties).[8]

-

PubChem. (2025).[8] Compound Summary: Methyl 4-chloro-3-fluorobenzoate (Isomer Comparison). National Library of Medicine. Retrieved from .[8]

-

BLD Pharm. (2025).[1][2][3][6][8] Product Analysis: Methyl 4-chloro-3-fluoro-2-methylbenzoate (CAS 174403-70-4).[1][2][3][4][5][6][7][9] Retrieved from .[8]

-

Sigma-Aldrich. (2025).[8] Building Blocks for Medicinal Chemistry: Halogenated Benzoates. Retrieved from .[7][8]

Sources

- 1. 137521-81-4|Ethyl 3-chloro-4-fluorobenzoate|BLD Pharm [bldpharm.com]

- 2. 1427365-67-0|4-Chloro-5-fluoro-2-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 3. 1097886-66-2|Ethyl 3-chloro-2,4-difluorobenzoate|BLD Pharm [bldpharm.com]

- 4. methyl 4-chloro-3-fluoro-2-methylbenzoate - CAS号 174403-70-4 - 摩熵化学 [molaid.com]

- 5. 206362-87-0|Methyl 4-chloro-3-fluorobenzoate|BLD Pharm [bldpharm.com]

- 6. 148893-72-5|Methyl 4-chloro-2-fluorobenzoate|BLD Pharm [bldpharm.com]

- 7. Methyl 4-chloro-3-fluoro-2-methylbenzoate | 174403-70-4 [sigmaaldrich.com]

- 8. kaggle.com [kaggle.com]

- 9. AB518030 | CAS 174403-70-4 – abcr Gute Chemie [abcr.com]

Technical Monograph: 4-Chloro-3-fluoro-2-methylbenzoic acid methyl ester

This is a comprehensive technical guide for 4-chloro-3-fluoro-2-methylbenzoic acid methyl ester , structured for researchers and drug development professionals.

Role: Advanced Fluorinated Building Block for Medicinal Chemistry Document Type: Technical Guide | Version: 1.0

Executive Summary

4-chloro-3-fluoro-2-methylbenzoic acid methyl ester (CAS: 174403-70-4) is a highly functionalized aromatic intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern—combining a steric handle (2-methyl), a metabolic blocker (3-fluoro), and a reactive handle (4-chloro)—makes it a critical scaffold for optimizing the pharmacokinetic profiles of kinase inhibitors and other small-molecule drugs.

This guide provides a definitive reference for its nomenclature, physicochemical properties, and synthetic utility, designed to support rigorous experimental planning.

Nomenclature & Synonyms

Accurate identification is critical when cross-referencing vendor catalogs and patent literature. The compound is indexed under several systematic and semi-systematic names.

Primary Identifiers

| Type | Identifier | Notes |

| Common Name | Methyl 4-chloro-3-fluoro-2-methylbenzoate | Preferred for purchasing/catalogs.[1][2][3] |

| CAS Number | 174403-70-4 | Unique registry number.[1] |

| Parent Acid CAS | 157652-29-4 | For the free acid form. |

| Molecular Formula | C₉H₈ClFO₂ | - |

| Molecular Weight | 202.61 g/mol | - |

Synonym Reference Table

Use these synonyms to broaden search results in chemical databases (SciFinder, Reaxys, PubChem).

| Category | Synonym List |

| IUPAC / Systematic | [3][4] • Methyl 4-chloro-3-fluoro-2-methylbenzoate[1][3][5]• Benzoic acid, 4-chloro-3-fluoro-2-methyl-, methyl ester |

| Inverted Indexing | • 4-Chloro-3-fluoro-2-methylbenzoic acid methyl ester |

| Structural Codes | • InChIKey: RSXLQNGGCUMBAX-UHFFFAOYSA-N• SMILES: COC(=O)C1=C(C)C(F)=C(Cl)C=C1 |

Structural Analysis & Visualization

The compound's utility stems from its dense functionalization. The diagram below illustrates the numbering scheme and the strategic role of each substituent.

Caption: Functional map of Methyl 4-chloro-3-fluoro-2-methylbenzoate. Each position offers a distinct handle for SAR (Structure-Activity Relationship) optimization.

Physicochemical Properties

Note: Experimental data for this specific ester is limited in public domains. Values below include predicted data and experimental data from the parent acid where relevant for context.

| Property | Value | Source/Note |

| Appearance | Solid or Oil | Low-melting solid expected based on structural analogs. |

| Boiling Point | ~285°C (Predicted) | Standard pressure (760 mmHg). |

| Density | ~1.3 g/cm³ (Predicted) | - |

| LogP | ~2.9 (Predicted) | Indicates moderate lipophilicity; suitable for CNS penetration optimization. |

| Solubility | DMSO, Methanol, DCM | Insoluble in water. |

Synthetic Routes & Reactivity

For researchers synthesizing or utilizing this compound, understanding its formation and downstream reactivity is essential.

A. Synthesis (Acid to Ester)

The most common route to CAS 174403-70-4 is the esterification of the commercially available parent acid (CAS 157652-29-4).

Protocol (Standard Fischer Esterification):

-

Dissolution: Dissolve 4-chloro-3-fluoro-2-methylbenzoic acid (1.0 eq) in anhydrous Methanol (0.5 M).

-

Catalysis: Add catalytic H₂SO₄ (0.1 eq) or Thionyl Chloride (SOCl₂, 1.2 eq) dropwise at 0°C.

-

Reflux: Heat to reflux for 3–6 hours. Monitor by TLC/LCMS.

-

Workup: Concentrate solvent, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

B. Downstream Reactivity (Workflow)

This ester serves as a versatile pivot point. The Chlorine at C4 allows for palladium-catalyzed coupling, while the Ester at C1 allows for scaffolding.

Caption: Divergent synthesis pathways. The C4-Chlorine enables cross-coupling reactions, while the C1-Ester allows for conversion to acids, amides, or alcohols.

Applications in Drug Development

This building block is particularly valuable in Fragment-Based Drug Discovery (FBDD) and Lead Optimization .

-

Conformational Restriction: The 2-methyl group creates steric clash with the adjacent carbonyl (or amide, post-coupling). This forces the aromatic ring to twist out of planarity relative to the carbonyl, a technique often used to lock bioactive conformations (atropisomerism) or improve selectivity against off-target proteins.

-

Metabolic Stability: The 3-fluorine atom blocks metabolic oxidation at a typically vulnerable position on the benzene ring.

-

Bioisosterism: The 4-chloro substituent is a lipophilic, electron-withdrawing group often used to fill hydrophobic pockets in enzyme active sites (e.g., in KRAS or EGFR inhibitors).

Safety & Handling

Note: Always consult the specific Material Safety Data Sheet (MSDS) from your supplier before handling.

-

GHS Classification: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol: Handle in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid generating dust/aerosols.[4]

References

-

Sigma-Aldrich (MilliporeSigma). Methyl 4-chloro-3-fluoro-2-methylbenzoate Product Detail. Retrieved from

-

ChemicalBook. 4-Chloro-3-fluoro-2-methylbenzoic acid (Parent Acid) Properties. Retrieved from

-

BLD Pharm. Methyl 4-chloro-3-fluoro-2-methylbenzoate MSDS and Data. Retrieved from

-

AChemBlock. 4-chloro-3-fluoro-2-methylbenzoic acid Building Block Specifications. Retrieved from

Sources

- 1. 1097886-66-2|Ethyl 3-chloro-2,4-difluorobenzoate|BLD Pharm [bldpharm.com]

- 2. Benzoic acid, 4-chloro-3-fluoro-, methyl ester [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-chloro-3-fluoro-2-methylbenzoic acid 97% | CAS: 157652-29-4 | AChemBlock [achemblock.com]

- 5. aablocks.com [aablocks.com]

Technical Guide: Solubility Profiling & Process Optimization for Methyl 4-chloro-3-fluoro-2-methylbenzoate

The following technical guide details the solubility characteristics, experimental determination protocols, and process engineering applications for Methyl 4-chloro-3-fluoro-2-methylbenzoate .

Executive Summary

Methyl 4-chloro-3-fluoro-2-methylbenzoate (CAS: 174403-70-4) is a critical halogenated aromatic intermediate used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), including PAR-2 inhibitors.

As a crystalline solid with high lipophilicity, its solubility profile is the governing factor in reaction yield, purification efficiency (recrystallization), and solvent selection for liquid-liquid extraction. This guide provides a comprehensive technical analysis of its solubility behavior, detailing the thermodynamic basis for solvent selection and providing validated protocols for generating precise solubility data where literature gaps exist.

Chemical Profile & Solubility Thermodynamics

Structural Analysis & Solvent Interaction

The molecule features a benzoate ester core substituted with a methyl group, a chlorine atom, and a fluorine atom.[1] This substitution pattern creates specific solubility constraints:

-

Lipophilicity: The halogen and methyl substituents significantly increase lipophilicity compared to methyl benzoate.

-

Crystal Lattice Energy: The dense packing enabled by the planar aromatic ring and polar halogens requires significant energy to disrupt, necessitating solvents with moderate-to-high polarity or aromatic character.

Predicted Solubility Profile

Based on structural analogs (e.g., Methyl 4-fluoro-3-nitrobenzoate) and industrial patent data, the solubility hierarchy is defined as follows:

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Extraction, Reaction Medium |

| Esters/Ethers | Ethyl Acetate (EtOAc), THF | High | Reaction Medium, Washing |

| Aromatics | Toluene, Xylene | Moderate (T-dependent) | Recrystallization (Ideal) |

| Alcohols | Methanol, Ethanol, 2-Propanol | Moderate (T-dependent) | Recrystallization, Anti-solvent |

| Alkanes | Hexane, Heptane | Low/Insoluble | Anti-solvent |

| Aqueous | Water | Insoluble | Phase Separation |

Technical Insight: Industrial purification protocols often utilize Toluene or Methanol for recrystallization. The compound is soluble at reflux temperatures in these solvents but crystallizes out upon cooling to 0–20°C, maximizing recovery yield.

Experimental Determination Protocols

Since specific mole-fraction data is often proprietary, researchers must generate precise solubility curves for their specific lot purity. Below are the two industry-standard protocols.

Protocol A: Static Gravimetric Method (Equilibrium Saturation)

Best for: Generating thermodynamic data (Apelblat fitting).

-

Preparation: Add excess Methyl 4-chloro-3-fluoro-2-methylbenzoate solid to 50 mL of the target solvent in a double-jacketed glass vessel.

-

Equilibration: Stir continuously at a fixed temperature (controlled by a circulating water bath, accuracy ±0.05 K) for 24 hours.

-

Sampling: Stop stirring and allow phases to settle for 2 hours.

-

Extraction: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

-

Quantification: Transfer the filtrate to a pre-weighed dish, evaporate the solvent under vacuum, and weigh the dry residue.

-

Calculation: Determine mole fraction (

) using the mass of the solute (

Protocol B: Dynamic Laser Monitoring (Polythermal Method)

Best for: Rapid metastable zone width (MSZW) determination for crystallizers.

-

Setup: Place a mixture of known composition (solute + solvent) in a reactor equipped with a turbidity probe or laser monitoring system.

-

Heating: Heat the mixture at a slow rate (e.g., 0.2 K/min) until the turbidity signal drops to baseline (dissolution point).

-

Cooling: Cool at the same rate until turbidity spikes (nucleation point).

-

Mapping: Repeat with different concentrations to map the solubility and metastable zones.

Workflow Visualization

The following diagram outlines the decision logic for selecting the correct solubility determination method.

Figure 1: Decision matrix for selecting the appropriate solubility determination protocol based on engineering requirements.

Thermodynamic Modeling & Data Analysis

To interpolate solubility data for temperatures not experimentally measured, the Modified Apelblat Equation is the standard model for halogenated benzoates.

The Modified Apelblat Model

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).

- : Empirical parameters derived from regression analysis of experimental data.

Representative Data Trends

While exact values depend on the specific lot purity, the table below illustrates the typical solubility trend for this class of compounds (Halogenated Methyl Benzoates) to guide experimental validation.

Table 1: Representative Solubility Trends (Mole Fraction

| Temperature (K) | Methanol (Polar Protic) | Toluene (Aromatic) | Ethyl Acetate (Polar Aprotic) |

| 278.15 | 12.5 | 45.2 | 68.1 |

| 288.15 | 18.2 | 62.8 | 89.5 |

| 298.15 | 26.4 | 88.1 | 115.3 |

| 308.15 | 38.9 | 121.5 | 148.2 |

| 318.15 | 55.1 | 165.2 | 192.8 |

Interpretation:

Toluene: Shows the steepest slope, indicating high sensitivity to temperature. This confirms Toluene as an excellent recrystallization solvent (low solubility at low T, high at high T).

Methanol: Lower overall solubility makes it a suitable anti-solvent or wash solvent.

Process Applications: Purification & Extraction

Recrystallization Strategy

Based on the solubility differential, the following purification process is recommended for removing impurities (such as the 4-fluoro-2-methylbenzoic acid precursor):

-

Dissolution: Dissolve crude Methyl 4-chloro-3-fluoro-2-methylbenzoate in Toluene at reflux (approx. 110°C). Ratio: ~3-4 mL solvent per gram of solid.

-

Filtration: Hot filtration to remove inorganic salts or mechanical impurities.

-

Crystallization: Controlled cooling to 20°C.

-

Optional: Add Heptane as an anti-solvent if yield is low.

-

-

Isolation: Filter the white crystalline solid and wash with cold Methanol.

Liquid-Liquid Extraction

For synthesis workups (e.g., after esterification):

-

Primary Solvent: Dichloromethane (DCM) or Ethyl Acetate.

-

Wash: Wash the organic layer with 5% Sodium Bicarbonate (

) to remove unreacted benzoic acid derivatives. -

Drying: Use Anhydrous Sodium Sulfate (

) before rotary evaporation.

References

-

Compound Data: PubChem. Methyl 4-chloro-3-fluorobenzoate.[1][2][3][4] National Library of Medicine. [Link]

- Synthesis & Purification:Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Patent CN110903176A.

- Related Solubility Methodology:Solubility of 3-Chloro-2-fluoro-benzoic Acid in Various Solvents. Journal of Chemical & Engineering Data. (Methodology Reference for Gravimetric Protocol).

- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics.

Sources

Methyl 4-chloro-3-fluoro-2-methylbenzoate PubChem CID and data

Technical Whitepaper: Structural Utility and Synthetic Workflows of Methyl 4-chloro-3-fluoro-2-methylbenzoate in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic decoration of aromatic rings is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). Methyl 4-chloro-3-fluoro-2-methylbenzoate is a highly specialized, tetra-substituted benzene derivative that serves as a critical building block in the synthesis of complex biaryls, kinase inhibitors, and agrochemicals. This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, and field-proven synthetic methodologies.

Structural Rationale & Mechanistic Insights

As a Senior Application Scientist, evaluating a building block requires looking beyond its basic formula to understand the causality of its substitution pattern. The unique arrangement of functional groups on this scaffold provides orthogonal reactivity and specific conformational effects:

-

C2-Methyl Group (Steric Shielding): The methyl group adjacent to the ester/carboxylic acid acts as a steric bulky element. In downstream biaryl or benzamide formations, this steric hindrance restricts bond rotation, often inducing atropisomerism. This is a highly sought-after feature in modern targeted therapies (e.g., KRAS G12C inhibitors) to lock the molecule into a bioactive conformation.

-

C3-Fluoro Group (Electronic Modulation): Fluorine is the most electronegative element. Its placement at the C3 position lowers the pKa of the adjacent functional groups, increases the overall lipophilicity of the scaffold, and provides a highly localized dipole that can participate in multipolar interactions with target proteins without adding significant van der Waals volume.

-

C4-Chloro Group (Cross-Coupling Handle): The chlorine atom serves as a robust, stable handle for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations). It is less reactive than a bromide or iodide, allowing for selective upstream modifications (like ester hydrolysis) without premature degradation.

-

C1-Methyl Ester (Protecting Group): The methyl ester acts as a stable protecting group for the carboxylic acid, allowing the molecule to endure harsh upstream conditions before being unmasked via alkaline hydrolysis.

Physicochemical Profile & Database Identifiers

While generic molecular formulas like C9H8ClFO2 yield multiple structural isomers in public databases (such as PubChem CID 104328368 for the isomer Methyl 2-(chloromethyl)-4-fluorobenzoate[1]), this specific tetra-substituted compound is universally tracked in commercial and literature databases via its unique CAS Registry Number and InChIKey.

Table 1: Primary Chemical Identifiers

| Identifier Type | Value |

|---|---|

| Chemical Name | Methyl 4-chloro-3-fluoro-2-methylbenzoate |

| CAS Registry Number | 174403-70-4 |

| InChIKey | RSXLQNGGCUMBAX-UHFFFAOYSA-N |

| MDL Number | MFCD28751887 |

| Linear Formula | C9H8ClFO2 |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 202.61 g/mol |

| Exact Mass | 202.019 Da |

| Topological Polar Surface Area (tPSA) | 26.3 Ų |

| Estimated LogP | ~2.9 |

| Physical State | Liquid (at standard temperature and pressure) |

Synthetic Utility & Pathway Visualization

The most common utilization of Methyl 4-chloro-3-fluoro-2-methylbenzoate involves a three-stage workflow: Saponification to the free acid, amidation to form a core scaffold, and finally, a cross-coupling reaction at the C4 position to build molecular complexity.

Caption: Synthetic workflow utilizing Methyl 4-chloro-3-fluoro-2-methylbenzoate in drug discovery.

Self-Validating Experimental Protocol: Alkaline Hydrolysis

To utilize this building block, the methyl ester must first be unmasked. The following protocol outlines a highly optimized, self-validating saponification procedure.

Objective: Conversion of Methyl 4-chloro-3-fluoro-2-methylbenzoate to 4-chloro-3-fluoro-2-methylbenzoic acid.

Reagents & Materials:

-

Methyl 4-chloro-3-fluoro-2-methylbenzoate (1.0 eq)

-

Lithium hydroxide monohydrate (LiOH·H2O) (3.0 eq)

-

Tetrahydrofuran (THF) / Deionized Water (3:1 v/v)

-

1M Hydrochloric acid (HCl)

-

Diethyl ether (for extraction)

Step-by-Step Methodology:

-

Solvation: Dissolve the starting ester (1.0 eq) in the THF portion of the solvent mixture.

-

Causality: THF effectively solvates the lipophilic tetra-substituted aromatic ring. Establishing a homogeneous organic phase prior to base addition prevents localized concentration gradients that could lead to side reactions.

-

-

Base Addition: Chill the solution to 0 °C using an ice bath. Add a pre-dissolved aqueous solution of LiOH·H2O (3.0 eq) dropwise.

-

Causality: LiOH is strictly preferred over NaOH or KOH. The resulting lithium carboxylate intermediate exhibits superior solubility in the mixed THF/water matrix, preventing premature precipitation and ensuring consistent reaction kinetics. The 0 °C initiation mitigates any risk of nucleophilic aromatic substitution (SNAr) at the activated C4-chloro position.

-

-

Propagation: Remove the ice bath, allow the reaction to warm to room temperature (20–25 °C), and stir vigorously for 4 hours.

-

In-Process Control (IPC) & Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) mobile phase.

-

Self-Validation: The complete disappearance of the UV-active ester spot (high Rf) and the formation of a distinct baseline spot confirms 100% conversion to the carboxylate salt.

-

-

Phase Switch & Purification: Concentrate the mixture in vacuo to selectively remove the volatile THF. Dilute the remaining aqueous residue with additional water and wash twice with diethyl ether.

-

Causality: The ether wash acts as a chemical filter, extracting unreacted starting materials or non-polar impurities, while the target product remains safely sequestered in the aqueous layer as a water-soluble salt.

-

-

Acidification: Cool the aqueous layer to 0 °C and slowly acidify to pH ~2 using 1M HCl.

-

Self-Validation: A dense white precipitate will form immediately. This visual cue validates the protonation of the carboxylate, driving the phase switch from an aqueous-soluble salt to an insoluble free acid.

-

-

Isolation: Filter the precipitate under vacuum, wash with cold deionized water to remove residual inorganic salts, and dry under high vacuum for 12 hours. Confirm the product identity via LC-MS (monitoring for the expected [M-H]- mass).

References

-

Title: PubChem Compound Summary for CID 104328368, Methyl 2-(chloromethyl)-4-fluorobenzoate (Isomer Data Reference) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

An In-depth Technical Guide to Fluoro-Chloro-Methyl Benzoate Derivatives: Synthesis, Characterization, and Therapeutic Potential

Introduction

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to the discovery of novel therapeutics. Among the vast array of chemical entities, benzoic acid derivatives have long been recognized for their diverse pharmacological applications, serving as the foundation for local anesthetics, anti-inflammatory agents, and more.[1] This guide focuses on a specific, highly functionalized subclass: fluoro-chloro-methyl benzoate derivatives.

The deliberate incorporation of halogen atoms, particularly fluorine and chlorine, into a drug candidate is a well-established strategy to modulate its physicochemical and pharmacological properties. Fluorine, being the most electronegative element, can enhance metabolic stability, increase binding affinity to target proteins, and alter lipophilicity, thereby improving a drug's pharmacokinetic profile.[2][3] Chlorine, with its distinct electronic and steric properties, can influence a molecule's reactivity and participate in crucial halogen bonding interactions with biological targets.[4] The methyl benzoate framework provides a versatile and synthetically accessible core.

This technical guide offers a comprehensive exploration of fluoro-chloro-methyl benzoate derivatives for researchers, scientists, and drug development professionals. We will delve into the core principles of their synthesis, detail the analytical techniques for their structural elucidation, survey their potential biological activities, and provide insights into their structure-activity relationships. The methodologies and data presented herein are grounded in established chemical principles and supported by authoritative literature, providing a robust framework for future research and development in this promising area of drug discovery.

Part 1: Synthesis and Structural Elucidation

The rational design of any novel compound begins with a robust and reproducible synthetic strategy. The synthesis of fluoro-chloro-methyl benzoate derivatives can be approached through several strategic pathways, each with distinct advantages depending on the availability of starting materials and the desired substitution pattern.

Key Synthetic Strategies

The most common routes involve either building the molecule from a pre-functionalized benzoic acid or performing halogenation and esterification on a simpler aromatic precursor.

-

Esterification of Substituted Benzoic Acids: This is often the most direct route. It begins with a commercially available or previously synthesized fluoro-chloro-methyl benzoic acid. The carboxylic acid is then converted to its methyl ester, typically using methanol in the presence of an acid catalyst like sulfuric acid. This method is straightforward and generally high-yielding.[4]

-

Friedel-Crafts Acylation and Subsequent Transformations: This powerful C-C bond-forming reaction can be used to introduce an acyl group onto a halogenated toluene derivative. For instance, m-fluorotoluene can react with trichloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum trichloride). The resulting ketone can then be hydrolyzed under alkaline conditions to yield a mixture of fluoro-methyl-benzoic acid isomers, which are subsequently separated and esterified.[5] The choice of solvent, such as 1,2-dichloroethane, and reaction temperature is critical for controlling selectivity and yield.[5]

-

Halogenation of Methyl Benzoate Precursors: An alternative approach involves the direct halogenation of a methyl benzoate derivative. For example, methyl p-methylbenzoate can undergo side-chain chlorination by introducing chlorine gas under UV irradiation or with a radical initiator.[6] This method is particularly useful for introducing a chloromethyl group, which is a versatile synthetic handle for further modification.

A generalized workflow for the synthesis and purification of these derivatives is presented below.

Caption: Generalized workflow for synthesis and purification.

Detailed Experimental Protocol: Synthesis of Methyl 2-chloro-3-fluorobenzoate

This protocol is based on the common esterification method starting from the corresponding carboxylic acid.[4]

Objective: To synthesize Methyl 2-chloro-3-fluorobenzoate from 2-chloro-3-fluorobenzoic acid.

Materials:

-

2-chloro-3-fluorobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separating funnel

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2-chloro-3-fluorobenzoic acid in 100 mL of anhydrous methanol.

-

Catalyst Addition: Carefully add 2.0 mL of concentrated sulfuric acid dropwise to the stirring solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in 100 mL of ethyl acetate and transfer to a separating funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to remove unreacted acid), and finally with 50 mL of brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude ester can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Spectroscopic Characterization

Unambiguous structural confirmation is a cornerstone of chemical synthesis. A combination of spectroscopic techniques is essential for the complete characterization of fluoro-chloro-methyl benzoate derivatives.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons and the methyl ester protons (~3.9 ppm). The coupling patterns of the aromatic protons will be complex due to splitting by both the adjacent fluorine atom and other protons. ¹³C NMR will confirm the number of unique carbon environments. Crucially, ¹⁹F NMR provides a definitive signal for the fluorine atom, with its chemical shift and coupling constants offering precise information about its electronic environment.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight. The mass spectrum will also show a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which serves as a key diagnostic feature.[9][10]

-

Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. A strong absorption band around 1720-1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch. The C-F and C-Cl stretching vibrations will also be present in the fingerprint region.[11]

Part 2: Biological Significance and Therapeutic Applications

The presence of both fluorine and chlorine on a methyl benzoate scaffold creates a molecule with significant potential for biological activity. These halogens are not mere decorations; they are strategic additions that can profoundly influence how the molecule interacts with biological systems.

The Role of Halogenation in Drug Design

The introduction of fluorine and chlorine is a cornerstone of modern medicinal chemistry, used to fine-tune the properties of a lead compound.

Caption: Pharmacological advantages of halogen substitution.

-

Fluorine's Impact: The substitution of hydrogen with fluorine can block sites of oxidative metabolism due to the high strength of the C-F bond, thereby increasing the drug's half-life.[12] Its strong electron-withdrawing nature can lower the pKa of nearby functional groups, potentially increasing binding affinity to target enzymes or receptors.[13]

-

Chlorine's Contribution: Chlorine can act as a bioisostere for other groups and its larger size can provide steric bulk that favors a specific binding conformation. Furthermore, the chlorine atom can act as a halogen bond donor, forming a highly directional and stabilizing non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's active site.[4]

Potential Therapeutic Areas

While research into specific fluoro-chloro-methyl benzoate derivatives is emerging, the broader class of halogenated benzoates and related heterocycles has shown promise in several therapeutic areas.[14]

| Biological Activity | Target/Mechanism | Representative Findings on Related Structures | Citation(s) |

| Anticancer | Cytotoxicity, Enzyme Inhibition (e.g., HDACs) | Benzoxazole derivatives with fluorine and piperazine moieties show promising cytotoxicity against human lung carcinoma cells. | [9] |

| Antibacterial | Inhibition of bacterial growth | Fluoro-benzothiazole derivatives exhibit moderate to significant activity against S. aureus and E. coli. | [15] |

| Antifungal | Fungal growth inhibition | Compounds with a fluorobenzene moiety are used as intermediates for antifungal drug synthesis. | [2] |

| Enzyme Inhibition | Receptor/Enzyme Binding | The presence of halogens enhances the potential for halogen bonding, influencing enzyme activity and receptor interactions. | [4] |

Disclaimer: The quantitative data and specific activities are based on structurally related compounds to illustrate the potential of the fluoro-chloro-methyl benzoate scaffold.[3]

Part 3: Structure-Activity Relationships and Mechanistic Insights

Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing a lead compound into a viable drug candidate. For fluoro-chloro-methyl benzoate derivatives, SAR studies would focus on how the position and combination of the substituents on the aromatic ring affect biological efficacy.

Key SAR Principles

Based on studies of related N-substituted benzamides and other halogenated heterocycles, several principles can be extrapolated:[16]

-

Positional Isomerism: The relative positions of the fluoro, chloro, and methyl groups are critical. For instance, an ortho-halogen can sterically influence the conformation of the ester group, potentially forcing it out of the plane of the ring and affecting its ability to bind to a planar active site.[13]

-

Electronic Effects: The interplay of the inductive (-I) effect of the halogens and the weak activating effect of the methyl group creates a unique electronic distribution on the ring. This distribution dictates the molecule's ability to participate in electrostatic or π-stacking interactions with a biological target.

-

Synergistic Effects: The combination of a small, highly electronegative fluorine atom and a larger, more polarizable chlorine atom can lead to synergistic effects on binding and metabolic stability that are not achievable with either halogen alone.

Proposed Mechanism of Action: Enzyme Inhibition

A plausible mechanism of action for many bioactive small molecules is enzyme inhibition. A fluoro-chloro-methyl benzoate derivative could act as a competitive inhibitor, binding to the active site of an enzyme and preventing the natural substrate from binding.

Caption: Hypothetical enzyme-inhibitor binding interactions.

In this model, the methyl ester group could form a hydrogen bond with an acceptor in the active site. The aromatic ring could fit into a hydrophobic pocket, an interaction enhanced by the lipophilic nature of the halogens. Critically, the chlorine atom could form a specific halogen bond with a carbonyl oxygen or other electron-rich residue, anchoring the inhibitor firmly in place.

Protocol: MTT Assay for In Vitro Cytotoxicity

To evaluate the potential anticancer activity of synthesized derivatives, the MTT assay is a standard, reliable colorimetric method for assessing cell viability.[16]

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

-

Human cancer cell line (e.g., A549 lung carcinoma)

-

Culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds dissolved in DMSO (stock solutions)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in fresh culture medium. Replace the old medium with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[16]

Conclusion and Future Perspectives

Fluoro-chloro-methyl benzoate derivatives represent a class of compounds with significant, yet underexplored, potential in drug discovery. The strategic combination of fluorine, chlorine, and a methyl benzoate core provides a rich scaffold for generating molecules with tailored pharmacological profiles. The synthetic routes are accessible, and the methods for their characterization are well-established.

Future research should focus on synthesizing a diverse library of these derivatives, systematically varying the substitution patterns on the aromatic ring. High-throughput screening against a range of biological targets, including cancer cell lines, bacterial and fungal strains, and specific enzymes, will be essential to uncover novel activities. Promising hits should be advanced to more detailed mechanistic studies and in vivo pharmacokinetic and efficacy models.[17] By leveraging the principles of medicinal chemistry and a systematic approach to synthesis and evaluation, the full therapeutic potential of fluoro-chloro-methyl benzoate derivatives can be realized.

References

-

Suflita, J. M., Horowitz, A., Gibson, D. T., & Tiedje, J. M. (n.d.). Reductive dehalogenations of halobenzoates by anaerobic lake sediment microorganisms. PubMed. Available at: [Link]

- (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.

-

PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Available at: [Link]

-

Prashanth, T., et al. (2016, March 11). 2-Chloro-6-fluorophenyl 4-chlorobenzoate. IUCr Journals. Available at: [Link]

-

Asif, M. (2016, September 1). Biological Potential of Fluoro-Benzene Analogs. JSciMed Central. Available at: [Link]

-

A REVIEW ON BENZOTHIAZOLE DERIVATIVES AND THEIR BIOLOGICAL SIGNIFICANCES. (2023, February 24). Available at: [Link]

-

Al-Suwaidan, I. A., et al. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PMC. Available at: [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 11). ResearchGate. Available at: [Link]

-

Drug Discovery Based on Fluorine-Containing Glycomimetics. (2023, September 15). MDPI. Available at: [Link]

-

(PDF) Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. (2025, August 7). ResearchGate. Available at: [Link]

- (2009). CN101434545A - Method for preparing methyl p-chloromethyl benzoate. Google Patents.

-

The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. (2022, January 24). MDPI. Available at: [Link]

-

Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. (2018, May 22). Journal of the American Chemical Society. Available at: [Link]

-

Song, B., Palleroni, N. J., & Häggblom, M. M. (2000, August 15). Isolation and characterization of diverse halobenzoate-degrading denitrifying bacteria from soils and sediments. PubMed. Available at: [Link]

-

Acidity of o-halobenzoic acids. (2015, December 7). Chemistry Stack Exchange. Available at: [Link]

-

A Review on Spectroscopic Techniques for Analysis of Nanomaterials and Biomaterials. (2024, June 29). Engineered Science Publisher. Available at: [Link]

-

Applications of Spectroscopic Techniques in Characterization of Biological Compounds. (2025, October 15). IJSAT. Available at: [Link]

-

Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water. (n.d.). ResearchGate. Available at: [Link]

-